molecular formula C8H11O2P B8436761 Ethoxyhydroxyphenylphosphine

Ethoxyhydroxyphenylphosphine

Cat. No.: B8436761
M. Wt: 170.15 g/mol
InChI Key: QYRHHFOWFDHCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds are characterized by a phosphorus center bonded to an ethoxy group (–OCH₂CH₃), a hydroxyphenyl group (–C₆H₄OH), and additional substituents depending on the isomerization state (e.g., mono-, bis-, or tris-substituted derivatives) .

Properties

Molecular Formula

C8H11O2P

Molecular Weight

170.15 g/mol

IUPAC Name

ethoxy(phenyl)phosphinous acid

InChI

InChI=1S/C8H11O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

QYRHHFOWFDHCLN-UHFFFAOYSA-N

Canonical SMILES

CCOP(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Ethoxyhydroxyphenylphosphine and related compounds:

Compound Structure Type Functional Groups Key Applications Safety Data Reference
This compound Phosphine oxide Ethoxy, hydroxyphenyl Flame retardancy in epoxy resins (inferred) Not provided
Ethyl diphenylphosphinite (Diphenylethoxyphosphine) Phosphinite Ethoxy, diphenyl Research and development H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Ethyl Phenylphosphinate Phosphinic acid ester Ethyl, phenyl Unspecified (research use) Limited data in evidence
P-Stereogenic dialkyl-arylphosphine oxides Phosphine oxide Dialkyl, aryl Chiral catalysis, enantioselective synthesis Not discussed
Key Observations:
  • Phosphine Oxide vs. Phosphinite/Phosphinate : this compound and P-stereogenic phosphine oxides share a P=O bond, enhancing thermal stability and suitability for high-temperature applications like flame retardants . In contrast, phosphinites (e.g., Ethyl diphenylphosphinite) lack the P=O bond, rendering them more reactive but less stable .
  • Functional Groups : this compound’s hydroxyphenyl group may contribute to hydrogen bonding in epoxy matrices, improving flame-retardant efficacy. Ethyl diphenylphosphinite’s diphenyl groups likely enhance steric bulk but reduce solubility .

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